molecular formula C18H25N3O2 B7116258 N-[2-(1-methylindol-3-yl)ethyl]-3-morpholin-4-ylpropanamide

N-[2-(1-methylindol-3-yl)ethyl]-3-morpholin-4-ylpropanamide

Cat. No.: B7116258
M. Wt: 315.4 g/mol
InChI Key: CCTHFXCTULMVKI-UHFFFAOYSA-N
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Description

N-[2-(1-methylindol-3-yl)ethyl]-3-morpholin-4-ylpropanamide is a synthetic organic compound that features an indole moiety, a morpholine ring, and a propanamide group. Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-[2-(1-methylindol-3-yl)ethyl]-3-morpholin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-20-14-15(16-4-2-3-5-17(16)20)6-8-19-18(22)7-9-21-10-12-23-13-11-21/h2-5,14H,6-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTHFXCTULMVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCNC(=O)CCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methylindol-3-yl)ethyl]-3-morpholin-4-ylpropanamide typically involves the coupling of an indole derivative with a morpholine-containing intermediate. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxyl group of the indole derivative and the amine group of the morpholine derivative . The reaction is usually carried out in an organic solvent such as dichloromethane under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methylindol-3-yl)ethyl]-3-morpholin-4-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[2-(1-methylindol-3-yl)ethyl]-3-morpholin-4-ylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-methylindol-3-yl)ethyl]-3-morpholin-4-ylpropanamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-methylindol-3-yl)ethyl]-3-morpholin-4-ylpropanamide is unique due to the presence of both the indole and morpholine moieties, which confer distinct chemical and biological properties

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